(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
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Overview
Description
The compound (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that features multiple heterocyclic rings, including oxadiazole, pyridine, piperazine, and isoxazole. These heterocyclic structures are known for their significant biological and pharmacological activities, making this compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of 5-Methyl-1,2,4-oxadiazole: This can be achieved through the cyclization of appropriate nitrile oxides with hydrazine derivatives under controlled conditions.
Pyridine Derivative Synthesis: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.
Piperazine Ring Formation: Piperazine derivatives are often synthesized through the reaction of diethylenetriamine with appropriate alkylating agents.
Isoxazole Ring Formation: Isoxazole rings can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
The compound (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, the compound’s heterocyclic rings are known to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine
The compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it of interest in medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone involves its interaction with specific molecular targets. The oxadiazole and isoxazole rings may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which can provide a synergistic effect in its biological activity. This makes it a versatile molecule for various applications in scientific research and industry.
Properties
IUPAC Name |
[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-11-9-14(20-25-11)17(24)23-7-5-22(6-8-23)15-4-3-13(10-18-15)16-19-12(2)26-21-16/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQKDOLMPRZTNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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